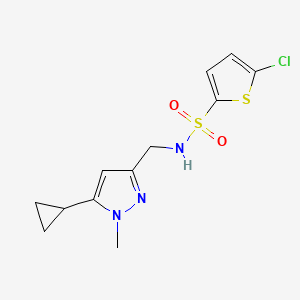

5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S2/c1-16-10(8-2-3-8)6-9(15-16)7-14-20(17,18)12-5-4-11(13)19-12/h4-6,8,14H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBXNTWRCJVGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(S2)Cl)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring, a chlorinated group, and a sulfonamide moiety, which contribute to its chemical reactivity and biological activity. The presence of the cyclopropyl group and the pyrazole derivative enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Research indicates that this compound may interact with several biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation : Interaction with neurotransmitter receptors may suggest applications in treating mood disorders or cognitive impairments.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. Key findings include:

These results indicate that this compound exhibits promising anticancer activity, potentially due to its ability to induce apoptosis in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been studied for its neuroprotective effects. Research suggests that it may enhance cognitive function by inhibiting monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. This inhibition could lead to increased levels of dopamine and serotonin, contributing to improved mood and cognition.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against human glioblastoma cells. The compound demonstrated a high degree of selectivity and potency, outperforming standard chemotherapeutic agents like doxorubicin in terms of cytotoxicity.

- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in animal models of Parkinson's disease. Results indicated significant improvements in motor function and reduced neuronal loss, supporting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (thiophene protons), δ 4.2–4.5 ppm (CH₂ linker), and δ 1.2–1.5 ppm (cyclopropyl protons) confirm connectivity .

- ¹³C NMR : Signals for sulfonamide (δ 165–170 ppm) and pyrazole carbons (δ 140–150 ppm) validate functional groups .

- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the cyclopropyl-pyrazole junction .

How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies of this compound?

Advanced Research Focus

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. For example, pH-dependent solubility (noted in sulfonamide derivatives) can alter bioavailability across assays .

- Metabolic Stability : Cytochrome P450 interactions may convert the parent compound into active/inactive metabolites, leading to disparate results in vitro vs. in vivo .

Resolution : Perform parallel studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include metabolite profiling .

What computational strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide-based therapeutics?

Q. Advanced Research Focus

- Molecular Docking : Identify binding poses in enzymes like carbonic anhydrase or COX-2, where sulfonamide groups act as zinc anchors or hydrogen-bond donors .

- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond acceptor counts to predict permeability and target affinity. For example, higher LogP values correlate with enhanced blood-brain barrier penetration in sulfonamide derivatives .

- MD Simulations : Assess conformational stability of the cyclopropyl group in hydrophobic pockets over 100-ns trajectories .

What are the methodological considerations for scaling up the synthesis of this compound while maintaining purity?

Q. Advanced Research Focus

- Process Optimization :

- Purification Challenges : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMSO solutions) for large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.